2,5-Dimethylterephthalic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

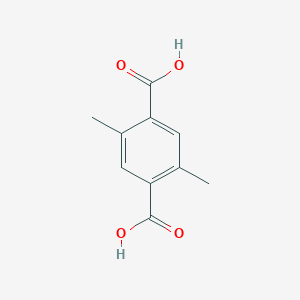

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUJGZJNDUGCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306082 | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-66-7 | |

| Record name | 6051-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid

CAS Number: 6051-66-7

This technical guide provides a comprehensive overview of 2,5-Dimethylterephthalic Acid, a key chemical intermediate in the synthesis of advanced polymers.[1][2] Aimed at researchers, scientists, and professionals in drug development and material science, this document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Compound Properties

This compound, also known as 2,5-dimethylbenzene-1,4-dicarboxylic acid, is a white crystalline solid.[1] Its chemical structure features a benzene ring substituted with two methyl groups and two carboxylic acid groups at positions 2, 5, and 1, 4, respectively. This substitution pattern imparts specific properties to the polymers derived from it, such as enhanced thermal stability and mechanical strength.[1][3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6051-66-7 | [2][4][5][6][7] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][4][5][8] |

| Molecular Weight | 194.18 g/mol | [4][5][8] |

| Purity | ≥96% | [2][4] |

| Melting Point | >260°C (decomposes) | [9][10] |

| Boiling Point (Predicted) | 386.8 ± 30.0 °C | [10] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [10] |

| Topological Polar Surface Area | 74.6 Ų | [4][8] |

| LogP | 1.69984 | [4] |

| Hydrogen Bond Donors | 2 | [4][8] |

| Hydrogen Bond Acceptors | 2 | [4][8] |

| Rotatable Bonds | 2 | [4][8] |

Synthesis of this compound

The primary industrial route for the production of terephthalic acid and its derivatives is the catalytic oxidation of corresponding p-xylenes.[3][5][11] The synthesis of this compound follows a similar principle, starting from p-xylene. The process, analogous to the well-established AMOCO process, involves the liquid-phase oxidation of p-xylene using air or oxygen in the presence of a heavy metal catalyst system.[4][6][11]

Experimental Protocol: Catalytic Oxidation of p-Xylene

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

p-Xylene

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Charge the high-pressure reactor with p-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with compressed air or oxygen to the desired pressure.

-

Heat the reactor to the reaction temperature (typically 175-225 °C) while stirring vigorously.[4]

-

Maintain the temperature and pressure for the duration of the reaction (several hours), continuously supplying air or oxygen to sustain the oxidation process.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude this compound will precipitate out of the acetic acid solvent.

-

Filter the solid product and wash with fresh acetic acid and then with water to remove residual catalysts and solvent.

-

Dry the product under vacuum to obtain the final purified this compound.

Logical Relationship of Synthesis:

Caption: Synthesis pathway of this compound.

Applications in Polymer Synthesis

This compound is a crucial monomer for the production of high-performance polyesters and polyamides.[1][3][11] The incorporation of this monomer into the polymer backbone enhances properties such as thermal stability, mechanical strength, and chemical resistance.[1][3]

Experimental Workflow: Polyester Synthesis

This workflow outlines the general procedure for synthesizing a polyester using this compound.

Materials:

-

This compound

-

A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

-

Esterification catalyst (e.g., antimony trioxide, titanium alkoxides)

-

Polycondensation catalyst

-

Reaction vessel with a stirrer, condenser, and vacuum connection

Procedure:

-

Esterification:

-

Charge the reaction vessel with this compound and the diol in a specific molar ratio.

-

Add the esterification catalyst.

-

Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed and removed.

-

Continue the reaction until the desired degree of esterification is achieved, monitored by measuring the amount of water collected.

-

-

Polycondensation:

-

Add the polycondensation catalyst to the oligomer mixture.

-

Increase the temperature and gradually apply a vacuum to remove the excess diol and drive the polymerization reaction forward.

-

The viscosity of the reaction mixture will increase as the polymer chains grow.

-

Continue the reaction under high vacuum and high temperature until the desired molecular weight is reached.

-

-

Extrusion and Pelletization:

-

Extrude the molten polymer from the reactor.

-

Cool and pelletize the polymer for further processing.

-

Experimental Workflow Diagram:

Caption: Workflow for polyester synthesis.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or direct involvement of this compound in signaling pathways. Its primary applications are in the field of materials science. While some phthalates and their metabolites have been studied for their biological effects, this specific dimethylated terephthalic acid has not been a major focus of biological research. One study investigated the effects of Dimethyl Fumarate on the Nrf2/HO-1 and NF-κB signaling pathways in response to phthalate-induced nephrotoxicity; however, this is a different compound and its relevance to this compound is not established.[12]

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of high-performance polymers. Its production via the catalytic oxidation of p-xylene is a process analogous to established industrial methods. The incorporation of this monomer into polymer chains offers a route to materials with enhanced physical and chemical properties. While its direct biological activity is not a current area of significant research, its importance in materials science is clear. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in related scientific fields.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. [PDF] p-Xylene Oxidation to Terephthalic Acid: New Trends | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. US4342876A - Method for oxidation of p-xylene and method for preparing dimethylterephthalate - Google Patents [patents.google.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,5-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylterephthalic acid, a dicarboxylic acid derivative of benzene, serves as a significant building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and polyesters. Its rigid structure, imparted by the benzene ring, and the presence of two carboxylic acid functional groups make it a versatile component in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

This compound is systematically named 2,5-dimethylbenzene-1,4-dicarboxylic acid. The molecule consists of a central benzene ring substituted with two methyl groups at positions 2 and 5, and two carboxylic acid groups at positions 1 and 4.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid, ss-Cumidic acid |

| CAS Number | 6051-66-7[1][2][3] |

| Molecular Formula | C₁₀H₁₀O₄[1][2][3] |

| Molecular Weight | 194.18 g/mol [1][2][3] |

| SMILES | CC1=CC(=C(C=C1C(=O)O)C)C(=O)O[1] |

| InChI | InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and material design.

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | Decomposes |

| Solubility | Sparingly soluble in water and common organic solvents. |

| pKa | Data not readily available. Expected to be similar to terephthalic acid (pKa1 ≈ 3.5, pKa2 ≈ 4.8). |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While comprehensive, freely accessible high-resolution spectra are limited, the following information has been compiled from available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a broad singlet for the two carboxylic acid protons.

-

-

¹³C NMR (DMSO-d₆):

-

The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carboxylic acid carbons, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3000 | O-H stretch (carboxylic acid, broad) |

| ~2900 | C-H stretch (methyl and aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch and O-H bend (carboxylic acid) |

Note: Detailed peak lists from high-resolution spectra are not publicly available.

Raman Spectroscopy

The Raman spectrum provides complementary information to IR spectroscopy. Key expected Raman shifts include those for the aromatic ring breathing modes and the symmetric stretching of the carboxylic acid groups.[4]

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not readily found in public databases. The expected molecular ion peak [M]⁺ would be at m/z 194.18. Fragmentation patterns would likely involve the loss of H₂O, CO, and COOH groups.

Crystallographic Data

As of the date of this document, a crystallographic information file (CIF) for this compound is not available in the Crystallography Open Database.[5][6][7][8] Structural analysis of similar molecules, such as terephthalic acid, reveals a planar structure with extensive hydrogen bonding between the carboxylic acid groups of adjacent molecules in the solid state.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the oxidation of durene (1,2,4,5-tetramethylbenzene). This protocol is based on established methods for the oxidation of alkylbenzenes to carboxylic acids.[9]

Reaction:

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Pressurized reaction vessel (autoclave)

-

Oxygen or air source

Procedure:

-

To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add durene, cobalt(II) acetate tetrahydrate (catalyst), manganese(II) acetate tetrahydrate (co-catalyst), and sodium bromide (promoter) in glacial acetic acid.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with air or oxygen to the desired pressure (e.g., 15-30 bar).

-

Heat the reaction mixture to a temperature between 150-200 °C with vigorous stirring.

-

Maintain the temperature and pressure for a period of 2-6 hours, monitoring the pressure to follow the consumption of oxygen.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude this compound will precipitate out of the acetic acid solution upon cooling.

-

Collect the solid product by filtration and wash with fresh acetic acid and then with water to remove any remaining catalyst and solvent.

-

The product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Typical Reactions

This compound undergoes reactions typical of carboxylic acids.

Esterification

The carboxylic acid groups can be readily esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. The synthesis of dimethyl 2,5-dimethylterephthalate is a common example.

Diagram of Esterification Reaction:

Caption: Esterification of this compound.

Conversion to Acyl Chlorides

Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid groups to the more reactive acyl chlorides, which are valuable intermediates for the synthesis of amides and esters.

Diagram of Acyl Chloride Formation:

Caption: Conversion to 2,5-Dimethylterephthaloyl Dichloride.

Conclusion

This compound is a structurally important molecule with significant potential in materials science and organic synthesis. This guide has provided a detailed overview of its molecular structure, properties, and key synthetic transformations. While a complete set of publicly available, high-resolution spectroscopic and crystallographic data is currently limited, the information presented here serves as a valuable resource for researchers and professionals working with this compound. Further research to fully characterize this molecule would be a valuable contribution to the field.

References

- 1. This compound | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylterephthalic Acid (DMTA), a key aromatic dicarboxylic acid. This document details the compound's structural and physicochemical characteristics, supported by tabulated quantitative data for easy reference. Furthermore, it outlines detailed experimental protocols for the determination of these properties and describes a common synthetic route and its subsequent polymerization. This guide is intended to be a valuable resource for researchers and professionals working with DMTA in various scientific and industrial applications, including polymer chemistry and materials science.

Introduction

This compound, also known as 2,5-dimethyl-1,4-benzenedicarboxylic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] It is a derivative of terephthalic acid with two methyl groups attached to the benzene ring. This substitution influences the molecule's steric and electronic properties, which in turn affects the characteristics of polymers derived from it. DMTA is primarily utilized as a monomer in the synthesis of specialty polyesters and other polymers. The incorporation of the methyl groups can enhance properties such as thermal stability and solubility of the resulting polymers compared to those derived from unsubstituted terephthalic acid.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical processes and for ensuring its proper handling and storage.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid | [1] |

| CAS Number | 6051-66-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [2] |

| SMILES | CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | [2] |

| InChI | InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | [2] |

Physical Properties

| Property | Value | Source |

| Physical State | Solid | [3] |

| Appearance | White to Off-White Solid | |

| Melting Point | >300 °C | [3] |

| Boiling Point | 386.8 ± 30.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO and Methanol. | |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The approximate melting range is observed. The apparatus is then allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

To each test tube, 1 mL of a different solvent is added.

-

The tubes are agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the tube.

-

The mixture is allowed to stand, and the solubility is observed.

-

Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For quantitative determination, a saturated solution would be prepared, and the concentration of the dissolved solute would be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectral Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the two carboxylic acid protons.[4]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule: the carboxylic acid carbons, the quaternary aromatic carbons attached to the carboxylic acid groups, the quaternary aromatic carbons attached to the methyl groups, the aromatic CH carbons, and the methyl carbons.[4]

Experimental Protocol for NMR Spectroscopy:

-

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.

-

O-H bend (carboxylic acid): A broad peak around 920 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet):

-

A few milligrams of this compound are ground with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The powder is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) is expected at m/z 194. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17), the loss of a carboxyl group (M-45), and cleavage of the methyl groups.

Experimental Protocol for Mass Spectrometry:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol) is prepared.

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

The mass spectrum is recorded using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of p-xylene. While industrial processes often use catalytic air oxidation, a laboratory preparation can utilize stronger oxidizing agents. A plausible, though not specifically cited, method would be the oxidation of the methyl groups of p-xylene using an oxidant like potassium permanganate in a basic solution, followed by acidification.

Adapted Experimental Protocol for Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-xylene and a solution of sodium carbonate in water.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

The filtrate, containing the disodium salt of this compound, is then acidified with a strong acid (e.g., hydrochloric acid) until the pH is acidic.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Polymerization

This compound can undergo polycondensation with a diol, such as ethylene glycol, to form a polyester. The reaction is typically carried out at high temperatures with the removal of a small molecule byproduct (water).

Adapted Experimental Protocol for Polycondensation:

-

This compound and a molar excess of ethylene glycol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation condenser.

-

A catalyst, such as antimony trioxide or a titanium alkoxide, is added.

-

The mixture is heated under a nitrogen atmosphere to a temperature of 180-220 °C to initiate the esterification reaction, with the removal of water.

-

After the initial esterification, the temperature is raised to 250-280 °C, and a vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.

-

The reaction is continued until the desired viscosity of the polymer melt is achieved.

-

The resulting polyester is then extruded, cooled, and pelletized.

Logical Workflow: Synthesis and Polymerization

The following diagram illustrates the logical workflow from the starting material, p-xylene, to the synthesis of this compound and its subsequent polymerization to form a polyester.

Caption: Synthesis of DMTA from p-xylene and its subsequent polymerization.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[2] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols for property determination, synthesis, and polymerization, offer a comprehensive resource for researchers and professionals. The inclusion of spectral data expectations and a logical workflow diagram further enhances the practical utility of this document for those engaged in materials science, polymer chemistry, and related fields.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2,5-dimethylterephthalic acid directly from p-xylene is not a commonly documented or straightforward chemical transformation. A more chemically viable and logical precursor is durene (1,2,4,5-tetramethylbenzene). This guide, therefore, focuses on the synthesis of this compound from durene, drawing upon established principles of aromatic hydrocarbon oxidation. The provided experimental protocol is a proposed pathway and may require optimization.

Introduction

This compound is a valuable aromatic dicarboxylic acid that serves as a key building block in the synthesis of advanced polymers, specialty polyesters, and polyamides. Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance. Furthermore, it is a versatile intermediate for the preparation of various organic compounds, including esters and amides, which are of interest in medicinal chemistry and materials science.

The synthesis of this compound presents a challenge in selective oxidation. The most direct precursor, durene, possesses four methyl groups, and controlling the oxidation to selectively convert only two of these to carboxylic acid groups requires careful control of reaction conditions. Over-oxidation to pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a common side reaction. This guide outlines a potential pathway for this synthesis, based on liquid-phase oxidation methodologies analogous to the well-established industrial processes for terephthalic acid production.

Proposed Synthesis Pathway: Liquid-Phase Oxidation of Durene

The proposed synthesis of this compound involves the liquid-phase catalytic oxidation of durene using a multi-component catalyst system in an acidic solvent. This approach is based on the principles of the Amoco process for the oxidation of p-xylene to terephthalic acid.

Reaction Scheme:

Caption: Proposed reaction pathway for the synthesis of this compound from Durene.

Experimental Protocols

The following is a proposed experimental protocol for the laboratory-scale synthesis of this compound from durene. This protocol is based on analogous liquid-phase oxidation reactions and will likely require optimization to maximize the yield of the desired product while minimizing over-oxidation.

3.1. Materials and Equipment

-

Reactants:

-

Durene (1,2,4,5-tetramethylbenzene), 98%+ purity

-

Glacial Acetic Acid (solvent)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Sodium bromide (promoter)

-

Compressed air or oxygen (oxidant)

-

Nitrogen (inert gas)

-

-

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, gas outlet, thermocouple, and pressure gauge.

-

Heating mantle or oil bath

-

Condenser

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

3.2. Experimental Procedure

-

Reactor Setup:

-

Ensure the high-pressure autoclave is clean and dry.

-

Charge the reactor with durene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. (See Table 1 for suggested reactant quantities).

-

-

Reaction Execution:

-

Seal the reactor and purge with nitrogen gas for 15-20 minutes to remove any residual air.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 150-180°C).

-

Once the target temperature is reached, introduce compressed air or an oxygen/nitrogen mixture into the reactor to achieve the desired pressure (e.g., 1.5-2.5 MPa). Caution: This step should be performed with extreme care due to the flammability of the organic solvent and the use of an oxidant at high temperature and pressure.

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2-6 hours). The reaction progress can be monitored by sampling the liquid phase and analyzing by techniques such as HPLC or GC-MS, if the reactor setup allows.

-

-

Product Isolation and Purification:

-

After the reaction time has elapsed, stop the oxidant flow and cool the reactor to room temperature.

-

Carefully vent the excess pressure.

-

Open the reactor and transfer the resulting slurry to a beaker.

-

Cool the slurry in an ice bath to promote further crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold acetic acid, followed by washing with deionized water to remove residual solvent and catalyst salts.

-

Dry the crude this compound in a vacuum oven at 80-100°C.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of acetic acid and water or ethanol.

-

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

The following table presents hypothetical, yet plausible, reaction conditions and expected outcomes for the synthesis of this compound from durene. These values are based on literature for similar oxidation reactions and would need to be empirically determined and optimized.

Table 1: Proposed Reaction Parameters for the Oxidation of Durene

| Parameter | Suggested Range | Notes |

| Reactants & Catalysts | ||

| Durene | 1.0 equivalent | Starting material. |

| Glacial Acetic Acid | 10-20 mL per g of durene | Solvent. |

| Cobalt(II) acetate | 0.01-0.05 equivalents | Primary catalyst. |

| Manganese(II) acetate | 0.01-0.05 equivalents | Co-catalyst, often used in conjunction with cobalt. |

| Sodium bromide | 0.02-0.10 equivalents | Promoter, facilitates the radical chain reaction. |

| Reaction Conditions | ||

| Temperature (°C) | 150 - 180 | Lower temperatures may favor partial oxidation, while higher temperatures can lead to over-oxidation and solvent degradation. |

| Pressure (MPa) | 1.5 - 2.5 | Sufficient pressure is needed to maintain a liquid phase and ensure adequate oxygen concentration. |

| Reaction Time (hours) | 2 - 6 | Shorter reaction times may be necessary to prevent the formation of the tetra-acid. Monitoring is crucial. |

| Expected Outcome | ||

| Yield of Crude Product | 40-60% (Theoretical) | Highly dependent on the optimization of reaction conditions to favor the di-acid over the tetra-acid. |

| Purity of Crude Product | 80-95% | Main impurities would likely be unreacted durene, mono-carboxylic acid intermediate, and pyromellitic acid. |

Challenges and Considerations

-

Selectivity: The primary challenge is achieving high selectivity for this compound. The four methyl groups on durene are all susceptible to oxidation. Fine-tuning the catalyst composition, reaction temperature, pressure, and residence time is critical to stop the reaction at the dicarboxylic acid stage.

-

Reaction Monitoring: Real-time monitoring of the reaction mixture is highly recommended to determine the optimal endpoint. Techniques like in-situ IR spectroscopy or periodic sampling and analysis by HPLC can provide valuable information on the concentrations of starting material, intermediates, and products.

-

Safety: The use of a flammable organic solvent at high temperatures and pressures with an oxidizing agent presents significant safety hazards. The reaction must be conducted in a properly rated high-pressure reactor with appropriate safety features and behind a blast shield.

-

Purification: The separation of this compound from the over-oxidation product, pyromellitic acid, and the mono-carboxylic acid intermediate can be challenging due to their similar chemical properties. Recrystallization and potentially column chromatography may be required to achieve high purity.

Conclusion

The synthesis of this compound from durene is a feasible but challenging process that requires careful control over reaction conditions to achieve selective oxidation. The proposed liquid-phase catalytic oxidation method provides a solid starting point for researchers. Further investigation and optimization are necessary to develop a high-yield and selective protocol. The unique properties of polymers derived from this compound make the pursuit of an efficient synthetic route a worthwhile endeavor for the advancement of materials science and drug development.

Solubility Profile of 2,5-Dimethylterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylterephthalic Acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the established methodologies for determining solubility and presents a framework for the systematic collection and presentation of such data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of this compound for various applications, including as a ligand in the formation of Metal-Organic Frameworks (MOFs).[1]

Introduction

This compound is a dicarboxylic acid that serves as a crucial building block in coordination chemistry and materials science.[1] Its utility as an organic linker in the synthesis of MOFs and other coordination polymers necessitates a thorough understanding of its solubility in a variety of solvents.[1] Solubility is a critical physical property that influences reaction kinetics, crystal growth, purification processes, and formulation development. This guide outlines the standard experimental protocols for determining the solubility of this compound and provides a structured format for presenting the resulting data. While specific quantitative data is sparse, qualitative observations indicate that it is slightly soluble in basic methanol and soluble in heated dimethyl sulfoxide (DMSO).[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Melting Point | >260 °C (decomposes) | [2] |

| pKa | 3.14 ± 0.25 (Predicted) | [2] |

| Appearance | White to Off-White Solid | [2] |

Solubility Data

Table 2: Solubility of this compound in Common Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Isopropanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| User-defined solvent | Specify | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of organic compounds like this compound.

Gravimetric Method (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[5]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

UV/Vis Spectroscopic Method

This method is suitable for compounds that exhibit a chromophore and follows Beer-Lambert's law.

Protocol:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Preparation of Saturated Solution and Sampling: A saturated solution is prepared and an aliquot of the clear supernatant is obtained as described in the gravimetric method (steps 1-4).

-

Dilution: The sampled aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Protocol:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Preparation of Saturated Solution and Sampling: A saturated solution is prepared and a filtered aliquot of the supernatant is collected as described previously.

-

Dilution and Analysis: The aliquot is diluted appropriately with the mobile phase and injected into the HPLC system.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve based on the peak area. The solubility is then calculated considering the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solubility determination and the logical relationships between the key steps.

References

Spectroscopic Analysis of 2,5-Dimethylterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylterephthalic Acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemical synthesis, and drug development, offering detailed data and experimental methodologies to support their work.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~13.0 | broad singlet | 2H | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 7.85 | singlet | 2H | Aromatic (Ar-H) | DMSO-d₆ |

| 2.60 | singlet | 6H | Methyl (-CH₃) | DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data for a Structurally Related Derivative (2,5-bis(allyloxy)terephthalic acid) [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 166.67 | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 150.09 | Aromatic C-O | DMSO-d₆ |

| 133.39 | Aromatic C-H | DMSO-d₆ |

| 125.36 | Aromatic C-C | DMSO-d₆ |

| 116.92, 115.89 | Allyl =CH₂ | DMSO-d₆ |

| 69.42 | Allyl -O-CH₂- | DMSO-d₆ |

Note: Specific experimental ¹³C NMR data for this compound was not available in the searched resources. The data presented is for a closely related derivative and can be used as a reference for expected chemical shifts.

Infrared (IR) Spectroscopy Data

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid (-COOH) |

| - | C-H bend | Aromatic Ring |

Note: The FTIR spectrum is typically characterized by a very broad O-H stretching band due to hydrogen bonding in the carboxylic acid dimers.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes and glassware

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a value of 1-2 seconds is often sufficient for survey spectra).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often requiring several hundred or thousand scans).

-

Apply a 30° or 45° pulse angle to reduce the relaxation delay.

-

Set a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Desiccator for storing KBr

Procedure:

-

Sample Preparation: In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[2] Gently but thoroughly mix the sample and KBr by grinding with the pestle until a homogeneous mixture is obtained.[2] Work quickly to minimize moisture absorption from the atmosphere.[2]

-

Pellet Formation:

-

Assemble the clean and dry die set of the pellet press.

-

Transfer the KBr/sample mixture into the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

-

-

Background Spectrum: Place an empty KBr pellet (prepared using only KBr) in the sample holder of the FTIR spectrometer and record a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Spectrum: Remove the background pellet and place the sample pellet in the sample holder.

-

Data Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Commercial Availability and Technical Profile of 2,5-Dimethylterephthalic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 2,5-Dimethylterephthalic Acid (DMTA). Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support procurement and application of this versatile chemical compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to research and bulk scale demands. Key suppliers include Santa Cruz Biotechnology, ChemScene, Sigma-Aldrich (AldrichCPR), Fisher Scientific (through TCI America), and LGC Standards. While pricing and stock levels are subject to change, the compound is generally available in quantities ranging from milligrams to kilograms. Researchers are advised to consult individual supplier websites for the most current pricing and availability. It is important to note that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade, provide the product for early discovery research without extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets and chemical databases.

| Property | Value | Source |

| CAS Number | 6051-66-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| Melting Point | >260 °C (decomposes) | ChemicalBook |

| Boiling Point | 386.8 ± 30.0 °C (Predicted) | ChemicalBook |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.14 ± 0.25 (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in basic methanol, soluble in heated DMSO. | ChemicalBook |

| Appearance | White to off-white powder or crystals. | TCI America |

Synthesis of this compound

Representative Experimental Protocol: Oxidation of p-Xylene

Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions in a laboratory setting.

Materials:

-

p-Xylene

-

Acetic Acid (solvent)

-

Cobalt (II) acetate tetrahydrate (catalyst)

-

Manganese (II) acetate tetrahydrate (co-catalyst)

-

Sodium bromide (promoter)

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.

Procedure:

-

Charge the autoclave with p-xylene and acetic acid.

-

Add the catalyst system consisting of cobalt (II) acetate, manganese (II) acetate, and sodium bromide.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Heat the mixture to the desired reaction temperature (typically 175-225 °C) under pressure (typically 15-30 bar).[7]

-

Introduce a continuous flow of compressed air or oxygen into the reaction mixture while maintaining vigorous stirring.

-

Monitor the reaction progress by analyzing samples for the disappearance of p-xylene and the formation of this compound.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude this compound will precipitate out of the acetic acid solution.

-

Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalysts and solvent.

-

Dry the product under vacuum to obtain the final this compound.

Biological Activity and Relevance in Drug Development

A thorough review of the scientific literature reveals a notable absence of specific studies on the biological activity of this compound itself. While the broader class of substituted terephthalic acids has been investigated for various therapeutic applications, including antimicrobial and anticancer effects, there is no direct evidence to suggest that this compound is involved in any specific signaling pathways or possesses significant pharmacological properties.[2]

Derivatives of the parent compound, terephthalic acid, have been explored for their potential as inhibitors of bacterial DNA gyrase and for their cytotoxic effects against cancer cell lines.[2] However, the impact of the two methyl groups at the 2 and 5 positions on the biological activity of the terephthalic acid scaffold remains uncharacterized in the public domain.

Researchers in drug development should consider this compound as a starting material or a scaffold for further chemical modification to explore its potential biological activities. The lack of existing data presents an opportunity for novel research in this area.

Conclusion

This compound is a commercially accessible compound with well-defined physicochemical properties. Its synthesis is based on established industrial processes for terephthalic acid production. While its direct biological activity remains to be elucidated, it serves as a valuable building block for chemical synthesis and presents an unexplored scaffold for drug discovery and materials science. This guide provides a foundational resource for researchers to procure and utilize this compound in their scientific endeavors.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Rising Potential of 2,5-Dimethylterephthalic Acid in High-Performance Polymers: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – The quest for advanced polymeric materials with tailored properties has led researchers to explore novel monomers that can impart enhanced performance characteristics. Among these, 2,5-Dimethylterephthalic Acid (DMTA) is emerging as a promising building block for a new generation of high-performance polyesters and polyamides. This technical guide provides an in-depth analysis of the potential applications of DMTA in polymer synthesis, offering a valuable resource for researchers, scientists, and professionals in materials science and drug development.

Incorporating this compound into polymer backbones can significantly enhance thermal stability, mechanical strength, and chemical resistance.[1] The two methyl groups on the terephthalic acid ring introduce steric hindrance and increase the rotational barrier of the phenyl ring, leading to a more rigid and robust polymer chain. This structural modification is key to unlocking superior material properties.

Core Applications in Polymer Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of high-performance polyesters and polyamides.[1] Its integration into the polymer matrix offers a strategic approach to fine-tuning the final properties of the material for demanding applications.

High-Performance Polyesters

The synthesis of polyesters from DMTA follows a similar pathway to the well-established production of poly(ethylene terephthalate) (PET), typically through a two-step melt polycondensation process involving an initial esterification or transesterification followed by polycondensation. The resulting polyesters, such as poly(ethylene 2,5-dimethylterephthalate), are expected to exhibit enhanced thermal and mechanical properties compared to their conventional counterparts.

Advanced Polyamides

In the realm of polyamides, DMTA can be reacted with various diamines to produce polymers with improved thermal stability and mechanical resilience. These advanced polyamides are candidates for applications requiring high strength and durability in harsh environments.

Quantitative Data on Polymer Properties

While direct, comprehensive comparative data for polymers synthesized specifically from this compound is still emerging in the literature, we can infer their potential performance by examining structurally similar polymers. The following tables summarize key properties of conventional polyesters and polyamides, providing a baseline for understanding the anticipated enhancements from incorporating DMTA. The introduction of the two methyl groups is expected to increase the glass transition temperature (Tg) and potentially the melting temperature (Tm), as well as enhance the tensile modulus due to increased chain rigidity.

Table 1: Comparison of Thermal and Mechanical Properties of Polyesters

| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,5-furandicarboxylate) (PEF) (Bio-based analogue) | Poly(ethylene 2,5-dimethylterephthalate) (Predicted) |

| Glass Transition Temperature (Tg) | ~75 °C | 85-95 °C | Higher than PET, likely in the range of PEF or higher |

| Melting Temperature (Tm) | ~260 °C | ~215 °C | Expected to be high, potentially comparable to or higher than PET |

| Tensile Modulus | ~2.0 - 2.7 GPa | ~2.0 - 4.0 GPa | Expected to be in the higher end of the PET/PEF range |

| Tensile Strength | 45 - 60 MPa | 55 - 70 MPa | Expected to be superior to PET |

| Gas Barrier (Oxygen) | Moderate | Significantly better than PET | Expected to be improved over PET |

Note: Data for PET and PEF are sourced from publicly available literature.[2] Properties for Poly(ethylene 2,5-dimethylterephthalate) are predicted based on structure-property relationships.

Table 2: Thermal Properties of High-Performance Polyamides

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (10% weight loss) |

| Aromatic Polyamide (Example 1) | 241–359 °C | 480–492 °C |

| Aromatic Polyamide (Example 2) | 249–309 °C | 486–517 °C |

| Polyamide from DMTA (Predicted) | Expected to be in the high range of aromatic polyamides | Expected to be high, likely >450 °C |

Note: Data for example aromatic polyamides are sourced from publicly available literature.[3] Properties for polyamides from DMTA are predicted based on the expected increase in chain rigidity.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of polyesters and polyamides using this compound. These protocols are based on established polycondensation techniques.

Synthesis of Poly(ethylene 2,5-dimethylterephthalate) via Melt Polycondensation

Materials:

-

This compound (DMTA)

-

Ethylene glycol (EG)

-

Antimony(III) oxide (catalyst)

-

Triphenyl phosphate (stabilizer)

Procedure:

-

Esterification: A mixture of this compound and ethylene glycol (in a molar ratio of 1:1.2 to 1:1.5) is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

-

The mixture is heated to a temperature of 190-230°C under a slow stream of nitrogen to initiate the esterification reaction, during which water is formed and continuously removed.

-

The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been distilled off.

-

Polycondensation: The catalyst (e.g., antimony(III) oxide, 200-300 ppm) and stabilizer (e.g., triphenyl phosphate, 300-400 ppm) are added to the molten oligomer.

-

The temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to below 1 Torr.

-

The polycondensation reaction proceeds with the removal of excess ethylene glycol, which is collected in a cold trap.

-

The reaction is monitored by the increase in the viscosity of the melt, which is indicated by the torque on the stirrer.

-

Once the desired molecular weight is achieved, the polymer is extruded from the reactor under nitrogen pressure, quenched in water, and pelletized.

Synthesis of a Polyamide from this compound and Hexamethylenediamine

Materials:

-

2,5-Dimethylterephthaloyl chloride (DMTAC) - (synthesized from DMTA and thionyl chloride)

-

Hexamethylenediamine

-

N,N-Dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine in anhydrous DMAc containing 5% (w/v) LiCl.

-

Cool the solution to 0°C in an ice bath and add pyridine as an acid scavenger.

-

Slowly add a solution of 2,5-Dimethylterephthaloyl chloride in anhydrous DMAc to the stirred diamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

-

The resulting polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.

-

The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water, and dried in a vacuum oven at 80-100°C.

Visualizing the Synthesis Pathway

The synthesis of both polyesters and polyamides from this compound derivatives generally follows a two-step polycondensation process. The following diagrams, generated using the DOT language, illustrate these fundamental workflows.

Future Outlook

This compound stands as a monomer with significant potential to advance the field of high-performance polymers. The anticipated improvements in thermal stability, mechanical strength, and barrier properties make DMTA-based polyesters and polyamides attractive candidates for a wide range of applications, from automotive components and aerospace materials to advanced packaging and biomedical devices. Further research focusing on the direct synthesis and comprehensive characterization of these polymers is crucial to fully unlock their potential and pave the way for their commercialization.

References

role of 2,5-Dimethylterephthalic Acid as a monomer

An In-depth Technical Guide on the Role of 2,5-Dimethylterephthalic Acid as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMTA) is an aromatic dicarboxylic acid with the chemical formula C₁₀H₁₀O₄.[1] It serves as a specialty monomer in the synthesis of high-performance polymers, primarily polyesters and polyamides. The incorporation of DMTA into polymer backbones can significantly enhance key material properties, including thermal stability, mechanical strength, and chemical resistance, making the resulting polymers suitable for demanding applications in material science and various industrial sectors.[2] While its primary application lies in polymer chemistry, its potential role in other fields such as drug development is not well-documented in publicly available literature. This guide provides a comprehensive technical overview of DMTA as a monomer, focusing on its properties, polymerization, and the characteristics of the resulting polymers.

Physicochemical Properties of this compound

A foundational understanding of the monomer's properties is crucial for its application in polymer synthesis. Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 6051-66-7 | [1] |

| Appearance | White crystalline solid | [2] |

| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid |

Polymerization of this compound

This compound, or more commonly its dimethyl ester, 2,5-dimethyl terephthalate, is primarily used in polycondensation reactions with diols to produce polyesters or with diamines to produce polyamides. The presence of the two methyl groups on the benzene ring introduces steric hindrance and alters the geometry of the monomer unit compared to terephthalic acid, which in turn influences the properties of the resulting polymer.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing polyesters from dicarboxylic acids (or their esters) and diols. The process is typically carried out in two stages: an initial esterification or transesterification reaction, followed by a polycondensation step at high temperature and under vacuum to build molecular weight.

Below is a generalized experimental protocol for the synthesis of a polyester from the dimethyl ester of this compound and a diol (e.g., ethylene glycol or 1,4-butanediol). This protocol is analogous to the well-established methods for producing similar polyesters like PET and PBT.

Experimental Protocol: Melt Polycondensation of Dimethyl 2,5-Dimethylterephthalate with a Diol

Materials:

-

Dimethyl 2,5-dimethylterephthalate

-

Diol (e.g., ethylene glycol, 1,4-butanediol) in a molar excess (e.g., 1.5:1 to 2.5:1 diol to diester ratio)

-

Transesterification catalyst (e.g., zinc acetate, manganese acetate)

-

Polycondensation catalyst (e.g., antimony trioxide, tetrabutyl titanate)

-

Heat stabilizer (e.g., a phosphite antioxidant)

-

High-purity nitrogen gas

-

High-vacuum source

Equipment:

-

A glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, a nitrogen inlet, a distillation column with a condenser, a receiver for collecting byproducts, and a connection for a high-vacuum pump.

-

Heating mantle or oil bath with a programmable temperature controller.

-

Cold trap for collecting volatile byproducts under vacuum.

Procedure:

Stage 1: Transesterification

-

Charge the reactor with dimethyl 2,5-dimethylterephthalate, the diol, and the transesterification catalyst.

-

Purge the reactor with high-purity nitrogen to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to a temperature of 180-220°C.

-

Methanol will be generated as a byproduct of the transesterification reaction. This will distill, be condensed, and collected in the receiver. The reaction progress can be monitored by the amount of methanol collected.

-

Continue this stage until the evolution of methanol ceases, which typically takes 2-4 hours.

Stage 2: Polycondensation

-

Add the polycondensation catalyst and the heat stabilizer to the reactor.

-

Gradually increase the temperature to 250-280°C.

-

Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.

-

During this stage, the excess diol is removed from the reaction mixture and collected in a cold trap. The viscosity of the molten polymer will increase significantly as the molecular weight builds.

-

The reaction is continued for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.

-

Once the polymerization is complete, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to solidify.

-

The solidified polymer strand is then pelletized for further processing and characterization.

Properties of Polymers Derived from this compound

The inclusion of the this compound moiety in the polymer backbone is expected to impart unique thermal and mechanical properties. However, there is a scarcity of publicly available data on the specific properties of homopolymers of this compound. The data presented below is for copolyesters containing terephthalate units, which can serve as a reference point for understanding the potential characteristics of polymers derived from DMTA.

Table of Thermal and Mechanical Properties of Analogous Polyesters

| Polymer | Glass Transition Temperature (T₉) (°C) | Melting Temperature (Tₘ) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(butylene sebacate-co-terephthalate) (60% terephthalate) | - | - | 15.4 | >1600 |

| Poly(butylene sebacate-co-terephthalate) (80% terephthalate) | - | - | 41.9 | - |

| Poly(ethylene terephthalate) (PET) | ~75 | ~260 | 55 | 50-150 |

| Poly(butylene terephthalate) (PBT) | ~40 | ~225 | 56 | 50-250 |

Note: The properties of copolyesters are highly dependent on the comonomer ratio.

Visualizations

Polymerization Pathway

The following diagram illustrates the two-stage melt polycondensation process for the synthesis of a polyester from dimethyl 2,5-dimethylterephthalate and a generic diol.

Caption: Melt polycondensation of dimethyl 2,5-dimethylterephthalate.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis and characterization of a polyester derived from this compound.

Caption: Workflow for polyester synthesis and characterization.

Conclusion